molecular formula C11H10N4S2 B1207290 4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine

4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine

Cat. No. B1207290
M. Wt: 262.4 g/mol
InChI Key: RJNOQUZPWTYHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine is a member of benzimidazoles.

Scientific Research Applications

Antioxidant Properties

  • Some novel benzimidazole derivatives, including compounds closely related to 4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine, have been synthesized and tested for their antioxidant properties. These compounds demonstrated good scavenging activities in various in vitro systems, comparable to known antioxidants like BHT (Kuş et al., 2008).

Anticancer Agents

  • Benzimidazole–Thiazole derivatives, including structures similar to this compound, have been synthesized and shown to possess promising anticancer activity against different types of cancerous cell lines (Nofal et al., 2014).

Antiviral Activity

  • New derivatives of 2-thiobenzimidazole, closely related to the compound , were synthesized and tested for their antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some of these compounds showed significant activity against HCV, highlighting the potential of such derivatives in antiviral therapies (Youssif et al., 2016).

Corrosion Inhibition

  • Benzimidazole derivatives have been synthesized and investigated for their role as inhibitors for mild steel corrosion in acidic solutions. These studies suggest that compounds like this compound might have practical applications in protecting metals from corrosion (Yadav et al., 2013).

Amplification of Phleomycin

  • Certain derivatives of benzimidazole have been synthesized and evaluated for their ability to amplify the effect of phleomycin against bacteria like Escherichia coli. This suggests potential uses of such compounds in enhancing the efficacy of existing antibiotics (Brown et al., 1978).

Antimicrobial Activity

  • Novel benzimidazole derivatives have been synthesized and shown to possess significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Zaheeruddin, 2012).

properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4S2/c12-10-13-7(5-16-10)6-17-11-14-8-3-1-2-4-9(8)15-11/h1-5H,6H2,(H2,12,13)(H,14,15)

InChI Key

RJNOQUZPWTYHLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC(=N3)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC(=N3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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